Barasertib

Übersicht

Beschreibung

Barasertib ist ein niedermolekularer Inhibitor, der auf die Aurora-B-Kinase abzielt, ein Protein, das an der Zellteilung beteiligt ist. Es hat sich als vielversprechend bei der Behandlung verschiedener Krebsarten erwiesen, insbesondere bei akuter myeloischer Leukämie und kleinzelligem Lungenkrebs . Durch die Hemmung der Aurora-B-Kinase stört this compound den Prozess der Mitose, was zum Zelltod in schnell teilenden Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung verwendet, um die Rolle der Aurora-B-Kinase bei der Zellteilung und deren Hemmung zu untersuchen.

Biologie: In der Forschung eingesetzt, um die Mechanismen der Mitose und die Auswirkungen der Kinasehemmung auf zelluläre Prozesse zu verstehen.

Medizin: Als therapeutisches Mittel zur Behandlung von Krebsarten, insbesondere akuter myeloischer Leukämie und kleinzelligem Lungenkrebs, untersucht

Wirkmechanismus

Barasertib übt seine Wirkung aus, indem es die Aurora-B-Kinase hemmt, ein Schlüsselprotein, das an der Regulation der Mitose beteiligt ist. Durch die Bindung an die aktive Stelle der Aurora-B-Kinase verhindert this compound die Phosphorylierung von Histon H3 und anderen Substraten, was zu Defekten bei der Chromosomensegregation und Zytokinese führt . Diese Störung der Mitose führt letztendlich zum Zelltod, insbesondere in schnell teilenden Krebszellen .

Wirkmechanismus

Target of Action

Barasertib, also known as AZD1152, is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase is a chromosomal passenger protein required for the phosphorylation of Histone H3, chromosome segregation, and cytokinesis . It plays a crucial role in cell division and its overexpression can lead to defects in mitosis .

Mode of Action

Upon administration, this compound rapidly undergoes phosphatase-mediated cleavage in serum to release this compound-hQPA, the active moiety . This active moiety specifically binds to and inhibits Aurora B kinase . This inhibition results in the disruption of spindle checkpoint functions and chromosome alignment, and consequently, the disruption of chromosome segregation and cytokinesis . This leads to an aberrant mitosis, followed by endoreduplication and eventual cell death .

Biochemical Pathways

The main pathways identified in human metabolism of this compound are:

- Cleavage of the phosphate group to form this compound-hQPA, followed by oxidation .

- Loss of the fluoroaniline moiety to form this compound-hQPA desfluoroaniline, followed by oxidation .

Pharmacokinetics

This compound is a pro-drug that rapidly undergoes phosphatase-mediated cleavage in serum to release this compound-hQPA . Maximal plasma concentrations of this compound and this compound-hQPA are achieved by the first scheduled sample, taken 24 h from the start of infusion . This compound-hQPA is extensively distributed to the tissues, with a relatively slow rate of total clearance . The renal clearance values for this compound-hQPA represent approximately 10% of the total clearance of this compound-hQPA from plasma . Overall, 72–82% of radioactivity is recovered, with approximately double the amount recovered in feces (mean = 51%) compared with urine (mean = 27%) .

Result of Action

Consistent with the inhibition of Aurora B kinase, the addition of this compound-hQPA to tumor cells in vitro induces chromosome misalignment, prevents cell division, and consequently reduces cell viability and induces apoptosis . In vivo, this compound inhibited the growth of xenografts established from an SCLC line that had high cMYC gene expression, no cMYC amplification, and was positive for the core MYC gene signature .

Action Environment

The efficacy of this compound can be influenced by the genetic makeup of the tumor cells. For instance, SCLC tumors with cMYC amplification/high gene expression frequently respond to Aurora B inhibitors . .

Vorbereitungsmethoden

Barasertib wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Chinazolin-Kernstruktur beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

- Bildung des Chinazolin-Kerns durch Cyclisierungsreaktionen.

- Einführung von funktionellen Gruppen, um die Aktivität und Selektivität der Verbindung zu verbessern.

- Reinigung und Isolierung des Endprodukts .

Industrielle Produktionsmethoden beinhalten die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren beinhalten oft kontinuierliche Flussverfahren und fortschrittliche Reinigungstechniken, um die strengen Anforderungen für pharmazeutische Anwendungen zu erfüllen .

Analyse Chemischer Reaktionen

Barasertib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Chinazolin-Kern modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, um die Eigenschaften der Verbindung zu verbessern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten Aktivitäts- und Selektivitätsprofilen .

Vergleich Mit ähnlichen Verbindungen

Barasertib ist unter den Aurora-B-Kinase-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

VX-680: Ein weiterer Aurora-Kinase-Inhibitor mit breiterer Aktivität gegen mehrere Aurora-Kinasen.

AZD1152-HQPA: Ein Prodrug von this compound, das im Körper in die aktive Form umgewandelt wird.

PHA-739358: Ein Inhibitor mit Aktivität gegen Aurora-A- und -B-Kinasen.

Die Spezifität von this compound für die Aurora-B-Kinase macht es zu einem wertvollen Werkzeug, um die Rolle dieser Kinase bei Krebs zu untersuchen und gezielte Therapien zu entwickeln .

Eigenschaften

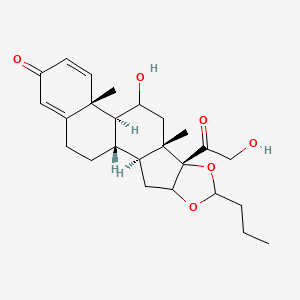

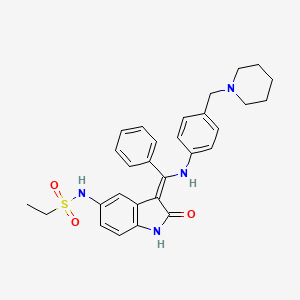

IUPAC Name |

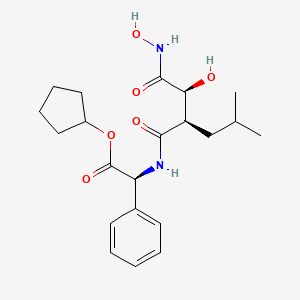

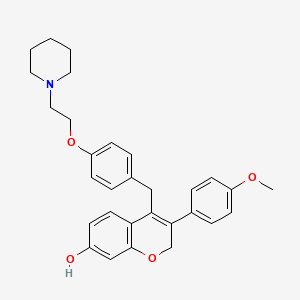

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVVSCPOBPEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222583 | |

| Record name | Barasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-31-9 | |

| Record name | Barasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722543-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barasertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Barasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Barasertib?

A1: this compound is a selective inhibitor of Aurora kinase B (AURKB). [, , , , , , , , , , , , , , , ]

Q2: How does this compound interact with Aurora kinase B?

A2: this compound is a pro-drug that is rapidly converted to its active moiety, this compound-hydroxyquinazoline-pyrazol-aniline (this compound-HQPA), in vivo. This compound-HQPA is a reversible, ATP-competitive inhibitor of Aurora kinase B. [, , , , ]

Q3: What are the downstream effects of inhibiting Aurora kinase B?

A3: Aurora kinase B inhibition leads to several downstream effects, including:- Suppression of Histone H3 phosphorylation (phH3): This is a widely used biomarker for this compound activity. [, , , , , , , , , , , , ]- Inhibition of cytokinesis: This leads to the formation of polyploid cells with more than 4N DNA content. [, , , , , , , , , , , , , , , ] - Induction of mitotic catastrophe: This is a form of cell death characterized by aberrant mitosis, multinucleation, and micronuclei formation. [, , , , ]- Induction of apoptosis: While not the primary mechanism of action, apoptosis can be observed in this compound-treated cells, particularly after prolonged exposure or higher concentrations. [, , , , , , , , , , , , ]

Q4: Does this compound affect other targets besides Aurora kinase B?

A4: Research has shown that this compound can also directly target phosphorylated FLT3 and inhibit its downstream target phospho–signal transducer and activator of transcription 5 (STAT5) in FLT3-ITD–expressing acute myeloid leukemia cells. []

Q5: Does the p53 status of cancer cells influence the activity of this compound?

A5: this compound has been shown to induce polyploidy and cell death in both p53 wild-type and p53-deficient cancer cells, indicating that its activity is largely p53-independent. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C25H25FN6O6P and its molecular weight is 554.5 g/mol. []

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research papers do not explicitly include spectroscopic data, it is standard practice to characterize novel compounds using various spectroscopic techniques, such as NMR, IR, and MS. This data is likely available in the original patent filings or internal research reports of the developing company, AstraZeneca.

Q8: Are there any known material compatibility issues with this compound?

A8: One study mentioned that there were concerns about the potential for this compound to precipitate in intravenous lines during administration. [] This suggests that material compatibility with certain infusion sets or catheters could be an issue and might require specific administration protocols, such as regular saline flushes.

Q9: What are the strategies used to improve the stability, solubility, or bioavailability of this compound?

A11: this compound is administered as a prodrug, which suggests that this strategy was employed to improve its pharmacokinetic properties. [, , , , , , , , , , , , , , , ] Research also describes the development of nanoparticle formulations of this compound-HQPA to overcome limitations associated with continuous intravenous infusions and potentially improve its therapeutic index by enhancing tumor targeting. [, ]

Q10: What is the pharmacokinetic profile of this compound?

A12: Research indicates that this compound is rapidly converted to its active metabolite, this compound-HQPA, in plasma. [, ] The active metabolite has a relatively slow rate of clearance and exhibits linear pharmacokinetics. [, , ]

Q11: What is known about the tissue distribution of this compound?

A14: this compound-HQPA has been shown to be extensively distributed to tissues, although specific details on its tissue distribution profile are not provided in the research papers. [, ]

Q12: What is the efficacy of this compound in preclinical models?

A15: this compound has demonstrated potent anti-tumor activity in various preclinical models, including human tumor xenografts of colon, lung, and hematologic malignancies. [, , , , , , , , , , , , , , , ] It has also shown efficacy in a spontaneous mouse model of early intestinal neoplasia. []

Q13: What are the results of clinical trials with this compound?

A16: Several clinical trials have been conducted with this compound in patients with acute myeloid leukemia (AML). [, , , , ] In a Phase 2 trial, this compound demonstrated a statistically significant improvement in the overall complete response rate and a trend towards improved overall survival compared to low-dose cytarabine in elderly patients with AML who were unfit for intensive chemotherapy. []

Q14: What are the common cell-based assays used to evaluate the efficacy of this compound?

A17: Common cell-based assays used to assess the efficacy of this compound include:- MTT assays: to measure cell viability and metabolic activity. [, , ]- Clonogenic assays: to assess the long-term proliferative capacity of cells. [, , , , ]- Cell cycle analysis: to determine the distribution of cells in different phases of the cell cycle. [, , , , , , , , , , , , , , ]- Apoptosis assays: such as annexin V staining, to measure the level of programmed cell death. [, , , , , , , , , , , , , , ]

Q15: Are there known resistance mechanisms to this compound?

A18: Research has identified several potential resistance mechanisms to this compound, including:- Overexpression of drug efflux transporters: Particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can limit the intracellular accumulation of this compound-HQPA, leading to reduced efficacy. [, , ]- Mutations in Aurora kinase B: Specific mutations, such as H250Y, have been shown to confer resistance to this compound by hyperactivating the kinase. []- Suppression of apoptosis: Resistance can arise from reduced sensitivity to apoptosis induced by this compound, potentially due to alterations in apoptotic signaling pathways. []

Q16: Is there any cross-resistance between this compound and other Aurora kinase inhibitors?

A19: Research has shown that some cell lines resistant to VX-680 (Tozasertib), another Aurora kinase inhibitor, also exhibit cross-resistance to this compound. [] This suggests that shared mechanisms of resistance exist between these inhibitors.

Q17: What are the main toxicities observed in preclinical studies with this compound?

A20: In preclinical studies, this compound has been associated with transient myelosuppression, which was reversible after cessation of treatment. []

Q18: What are the main adverse events reported in clinical trials with this compound?

A21: The most common adverse events reported in clinical trials with this compound include:- Febrile neutropenia: A serious complication characterized by fever and low neutrophil count, indicating increased susceptibility to infections. [, , , , ]- Stomatitis/Mucosal inflammation: Inflammation of the mouth and mucous membranes, causing pain, sores, and difficulty eating. [, , , , ]

Q19: What strategies are being explored to improve the delivery of this compound to specific targets or tissues?

A22: To improve the delivery and therapeutic index of this compound, researchers have developed nanoparticle formulations of its active metabolite, this compound-HQPA. [, ] These nanoparticles are designed to enhance tumor targeting and potentially reduce side effects.

Q20: What biomarkers are being investigated to predict the efficacy of this compound?

A23: Research suggests that Aurora kinase B expression levels, histone H3 phosphorylation (phH3), and the induction of polyploidy in tumor cells could serve as potential biomarkers for this compound's efficacy. [, , , , , , , , , , , , , ] The FLT3-ITD mutation status might also be a predictor of response in AML patients. []

Q21: Are there any biomarkers to monitor treatment response or identify adverse effects?

A24: Besides phH3 and polyploidy levels, M30, an ELISA that detects a specific form of cytokeratin 18 released during apoptosis, has been investigated as a pharmacodynamic biomarker of this compound-induced cell death in preclinical models. []

Q22: What analytical methods are used to characterize and quantify this compound?

A25: Common analytical techniques used for this compound include:- High-performance liquid chromatography (HPLC): for separation and quantification of the drug and its metabolites.- Mass spectrometry (MS): for identification and structural characterization of the drug and its metabolites.- ELISA: for measuring specific biomarkers, such as M30 and M65. []- Flow cytometry: for analyzing cell cycle distribution, DNA content, and other cellular parameters. [, , , , , , , , , , , , , , ]- Immunofluorescence microscopy: for visualizing cellular targets and processes, such as histone H3 phosphorylation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.